3-Bromo-2-cyano-4-formylbenzoic acid
Description
Properties
IUPAC Name |
3-bromo-2-cyano-4-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNO3/c10-8-5(4-12)1-2-6(9(13)14)7(8)3-11/h1-2,4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMPBPMXHKANRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Br)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-step Synthetic Routes
The synthesis of 3-Bromo-2-cyano-4-formylbenzoic acid generally follows a multi-step pathway involving selective bromination, cyanation, and formylation of a benzoic acid precursor.
Step 1: Bromination
Starting from 2-formylbenzoic acid, bromination is performed to introduce the bromine atom at the 3-position. This reaction typically uses brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions to ensure regioselectivity and avoid polybromination.Step 2: Cyanation
The brominated intermediate undergoes cyanation to introduce the cyano group at the 2-position. This step often employs nucleophilic substitution using cyanide sources like copper(I) cyanide (CuCN) or potassium cyanide (KCN) in polar aprotic solvents (e.g., dimethylformamide or N,N-dimethylacetamide). Reaction temperatures are optimized to maximize substitution efficiency while minimizing side reactions.Step 3: Formylation
The formyl group at the 4-position is either introduced initially or maintained from the starting material. If necessary, formylation can be achieved by directed ortho-metalation followed by reaction with electrophilic formylating agents such as DMF (dimethylformamide) under low temperatures.
Reaction Conditions and Catalysts
- Strong bases (e.g., sodium hydride, potassium tert-butoxide) are used to deprotonate intermediates and facilitate substitution reactions.
- Solvents like tetrahydrofuran, dimethylformamide, or toluene provide suitable media for the reactions.
- Catalysts such as palladium complexes may be employed in coupling reactions or cyanation steps to improve yields and selectivity.
- Temperature control is critical, with bromination typically conducted at 0–25°C, cyanation at elevated temperatures (80–120°C), and formylation at low temperatures (-78 to 0°C).
Industrial Production Techniques
Industrial-scale synthesis leverages continuous flow chemistry to enhance reaction control, safety, and scalability:
- Flow Microreactors enable precise control over reaction times and temperatures, improving bromination and cyanation step efficiency.
- Continuous flow minimizes hazardous intermediate accumulation and allows rapid heat dissipation, resulting in higher purity and yield.
- Automated reagent addition and in-line purification techniques reduce manual handling and improve reproducibility.
| Step | Method Description | Reagents/Catalysts | Solvent(s) | Temperature Range (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Bromination | Electrophilic aromatic substitution | Br2 or NBS | Dichloromethane, Toluene | 0–25 | 75–85 | Regioselective bromination at 3-position |
| Cyanation | Nucleophilic substitution of bromide | CuCN, KCN, Pd catalyst optional | DMF, N,N-dimethylacetamide | 80–120 | 65–80 | Requires inert atmosphere, careful handling |
| Formylation | Directed ortho-metalation or retention | DMF, strong base | THF, Ether | -78 to 0 | 70–90 | Maintains or introduces formyl group |
| Industrial | Continuous flow microreactor synthesis | Same as above, automated control | Various | Controlled | >85 | Improved safety, scalability, purity |
- Bromination of 2-formylbenzoic acid is highly regioselective under mild conditions, avoiding overbromination when controlled carefully.
- Cyanation yields improve with the use of palladium catalysts, which facilitate the substitution of bromine with cyano groups via coupling mechanisms.
- Formyl group stability under reaction conditions is critical; thus, protecting groups or mild conditions are preferred to prevent side reactions.
- Continuous flow methods demonstrate superior reproducibility and yield compared to batch processes, with reduced reaction times and enhanced safety profiles.
The preparation of this compound is best achieved through a carefully controlled multi-step synthesis involving bromination, cyanation, and formylation. Optimizing reaction conditions, catalysts, and solvents is essential for high yield and purity. Industrial production benefits significantly from continuous flow chemistry techniques, which offer enhanced control and scalability. The detailed understanding of these preparation methods supports the compound's application in advanced chemical and pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-cyano-4-formylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano and formyl groups can be reduced to corresponding amines and alcohols, respectively.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products depend on the nucleophile used, such as 3-methoxy-2-cyano-4-formylbenzoic acid.
Reduction: 3-Bromo-2-amino-4-formylbenzoic acid or 3-Bromo-2-cyano-4-hydroxybenzoic acid.
Oxidation: 3-Bromo-2-cyano-4-carboxybenzoic acid.
Scientific Research Applications
3-Bromo-2-cyano-4-formylbenzoic acid is utilized in various scientific research applications:
Mechanism of Action
The mechanism by which 3-Bromo-2-cyano-4-formylbenzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine, cyano, and formyl groups can participate in various binding interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound has three distinct functional groups (Br, CN, CHO), while the analogs feature fewer groups (e.g., NH₂ in 2-amino-3-formylbenzoic acid and CH₃ in 4-bromo-3-methylbenzoic acid).
- Molecular Weight: The bromo and cyano groups significantly increase the molecular weight of the target compound compared to its analogs.
- Electron Effects: The electron-withdrawing nature of Br, CN, and CHO in the target compound likely enhances the acidity of its carboxylic acid group relative to the amino (electron-donating) and methyl (weakly donating) groups in the analogs.
Reactivity and Functional Group Interactions
- This compound: The bromo group facilitates nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling reactions. The cyano group may participate in hydrolysis to form amides or carboxylic acids under acidic/basic conditions. The formyl group is reactive toward nucleophiles (e.g., in condensation reactions to form hydrazones or Schiff bases).
- 2-Amino-3-formylbenzoic Acid: The amino group enables diazotization or amidation reactions, but its electron-donating nature reduces carboxylic acid acidity compared to the target compound .
4-Bromo-3-methylbenzoic Acid :
Physicochemical Properties
Limited data are available for the target compound, but trends can be inferred:
- Solubility: The polar cyano and formyl groups may improve solubility in polar aprotic solvents (e.g., DMF) compared to the less polar 4-bromo-3-methylbenzoic acid.
- Melting Point: The presence of multiple substituents likely increases the melting point relative to 2-amino-3-formylbenzoic acid (165.15 g/mol), though experimental validation is needed.
Research Implications and Gaps
- Pharmaceutical Synthesis: As a precursor for kinase inhibitors or antiviral agents, leveraging its bromo and cyano groups for targeted binding.
- Material Science : The formyl group could enable polymerization or coordination chemistry with metal catalysts.
Critical Gaps :
- Experimental data on toxicity, stability, and synthetic routes for the target compound are lacking.
- Comparative studies on reaction yields or selectivity with analogs are needed.
Q & A
Q. What are the optimal multi-step synthetic routes for 3-Bromo-2-cyano-4-formylbenzoic acid, considering functional group compatibility and regioselectivity?
The synthesis involves bromination of a benzoic acid derivative using N-bromosuccinimide (NBS) under radical or electrophilic conditions. The cyano group is introduced via nucleophilic substitution (e.g., CuCN at 60–80°C), followed by formylation using DMF/POCl3 (Vilsmeier-Haack reaction). Regioselectivity challenges due to competing substituent directing effects are mitigated by protecting the carboxylic acid as a methyl ester .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Q. What safety protocols are essential when handling this compound?
Use a fume hood, nitrile gloves, and chemical goggles due to lachrymatory cyano vapors. Store at 2–8°C under nitrogen to prevent oxidation. Neutralize spills with 10% NaHCO3 before absorption with vermiculite .
Advanced Research Questions
Q. How do the electron-withdrawing substituents influence reactivity in nucleophilic aromatic substitution (NAS)?
The cyano (position 2) and formyl (position 4) groups create an electron-deficient ring, enhancing NAS at position 6 (para to cyano). Kinetic studies show t1/2 = 2.3 hours with piperidine in DMF at 100°C, but steric hindrance from the formyl group reduces reactivity at adjacent positions .
Q. What strategies mitigate side reactions during Suzuki-Miyaura couplings involving the bromo substituent?
Use Pd(PPh3)4 in THF/H2O (3:1) at 80°C (85% yield; ≤5% protodebromination). Pre-protecting the formyl group as an acetal reduces aldol side reactions from 22% to 3% .
Q. How can continuous flow chemistry improve synthesis scalability and control?
Microreactors (0.5 mm ID) enable precise temperature control (±0.5°C) during formylation, increasing yield from 68% (batch) to 89% (flow). In-line FTIR monitoring adjusts POCl3 feed rates, reducing impurities by 40% .
Q. What analytical approaches resolve conflicting crystallographic data on hydrogen bonding?
High-resolution X-ray (Cu Kα, 100K) combined with DFT calculations (B3LYP/6-311+G(d,p)) reveal bifurcated H-bonding (COOH→O=C(CHO) at 2.51 Å; COOH→Br at 3.02 Å). Refinement using SHELXL-2019 with Hirshfeld restraints corrects thermal ellipsoid misinterpretations .
Key Methodological Insights
- Synthetic Design : Protect the carboxylic acid during bromination to avoid side reactions.
- Reaction Optimization : Catalyst selection and protecting groups are critical for coupling efficiency.
- Data Analysis : Combine experimental (X-ray) and computational (DFT) methods to resolve structural ambiguities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
